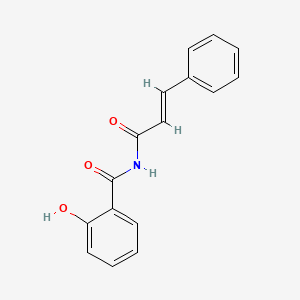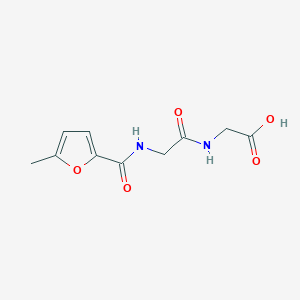![molecular formula C24H22ClN3O3S B4890112 3-chloro-N-[4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4890112.png)
3-chloro-N-[4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This compound has been extensively studied in recent years due to its potential as a therapeutic target for cancer treatment.
Mechanism of Action
Glutaminase plays a critical role in cancer cell metabolism by providing a source of energy and biosynthetic precursors. 3-chloro-N-[4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide binds to the active site of glutaminase, preventing its catalytic activity and thereby disrupting the metabolic pathways that are essential for cancer cell survival.
Biochemical and physiological effects:
3-chloro-N-[4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide has been shown to induce apoptosis in cancer cells, as well as inhibit cell migration and invasion. In addition, this compound has been found to enhance the efficacy of other anticancer drugs, such as cisplatin and doxorubicin.
Advantages and Limitations for Lab Experiments
One advantage of 3-chloro-N-[4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide is its specificity for glutaminase, which allows for targeted inhibition of this enzyme without affecting other metabolic pathways. However, this compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several areas of future research that could be explored with regards to 3-chloro-N-[4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide. One potential direction is the development of more potent and selective glutaminase inhibitors, which could improve the efficacy of this approach for cancer treatment. Additionally, the use of 3-chloro-N-[4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide in combination with other targeted therapies could be investigated, as well as its potential for use in other diseases that are characterized by altered glutamine metabolism.
Synthesis Methods
The synthesis of 3-chloro-N-[4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide involves several steps, including the reaction of 3-chloroaniline with 4-nitrobenzoic acid, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with 3-propoxybenzoyl chloride to form the intermediate, which is finally coupled with thiocarbonyldiimidazole and 4-aminobenzenethiol to obtain the desired product.
Scientific Research Applications
3-chloro-N-[4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide has been shown to selectively inhibit glutaminase activity in cancer cells, leading to a decrease in cell proliferation and tumor growth. This compound has been studied in a variety of cancer models, including breast, lung, and prostate cancer, and has shown promising results in preclinical studies.
properties
IUPAC Name |
N-[[4-[(3-chlorobenzoyl)amino]phenyl]carbamothioyl]-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O3S/c1-2-13-31-21-8-4-6-17(15-21)23(30)28-24(32)27-20-11-9-19(10-12-20)26-22(29)16-5-3-7-18(25)14-16/h3-12,14-15H,2,13H2,1H3,(H,26,29)(H2,27,28,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSPJPRCNJKDQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[4-({[(3-propoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890032.png)
![1-acetyl-4-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)piperazine](/img/structure/B4890040.png)
![1-butyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890045.png)

![1-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzene](/img/structure/B4890056.png)
![ethyl 3-[2-[2-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-5-methoxy-1,3-benzothiazol-3(2H)-yl]propanoate](/img/structure/B4890069.png)

![ethyl [2,4-dioxo-5-(3-phenoxybenzylidene)-1,3-thiazolidin-3-yl]acetate](/img/structure/B4890089.png)
![ethyl 3-(3-methoxybenzyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4890097.png)
![4-butoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4890113.png)

![3-(4-bromophenyl)-N-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4890121.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-methylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4890126.png)
